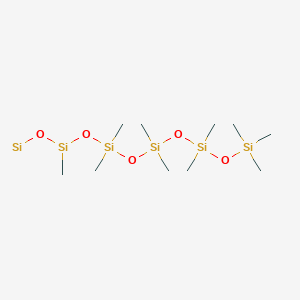
CID 19882937
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane typically involves the reaction of chlorosilanes with water or alcohols under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or other transition metals to facilitate the formation of the siloxane bonds. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution can produce various functionalized siloxanes.
Scientific Research Applications
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is employed in the production of silicone-based materials, such as sealants, adhesives, and lubricants
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The compound’s stability and hydrophobic nature allow it to form protective barriers and enhance the delivery of therapeutic agents .
Comparison with Similar Compounds
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound has one less silicon atom and exhibits slightly different chemical properties and applications.
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: With additional methyl groups, this compound has increased hydrophobicity and different reactivity.
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane: This compound has more silicon atoms and methyl groups, leading to variations in its physical and chemical properties .
These comparisons highlight the uniqueness of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C10H30O5Si6 |
|---|---|
Molecular Weight |
398.85 g/mol |
InChI |
InChI=1S/C10H30O5Si6/c1-17(11-16)12-19(5,6)14-21(9,10)15-20(7,8)13-18(2,3)4/h1-10H3 |
InChI Key |
MTUFFSKEXBVOHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si])O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
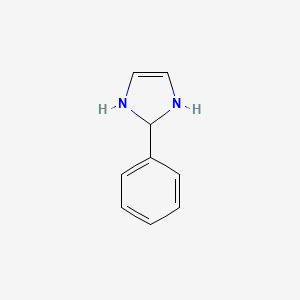
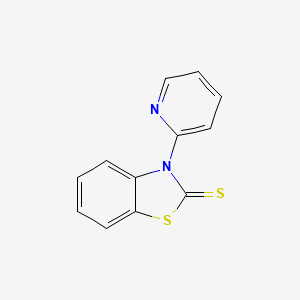
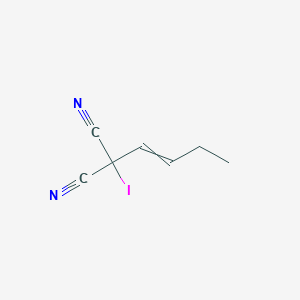
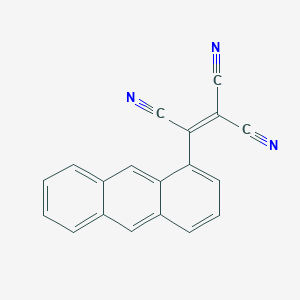
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
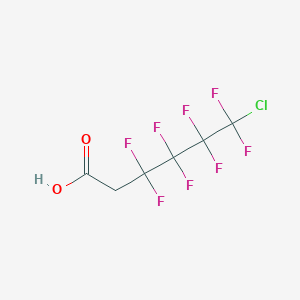
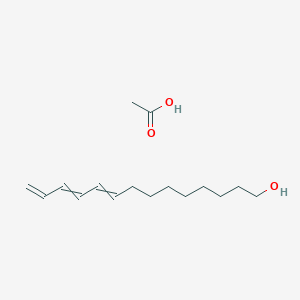
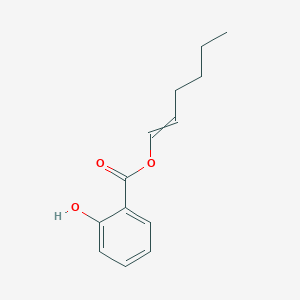
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
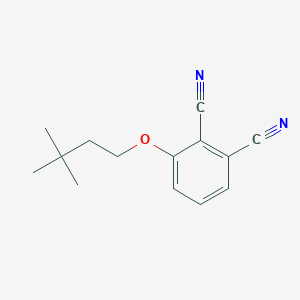
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
